molecular formula C8H9BrClNO B3042305 Methyl 3-bromobenzimidate hydrochloride CAS No. 56108-13-5

Methyl 3-bromobenzimidate hydrochloride

Cat. No.: B3042305
CAS No.: 56108-13-5
M. Wt: 250.52 g/mol
InChI Key: MBLOGWJDLCGTJI-UHFFFAOYSA-N
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Description

Methyl 3-bromobenzimidate hydrochloride (CAS: 56108-13-5) is a brominated aromatic ester derivative widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a methyl ester group attached to a benzimidate core, with a bromine atom at the 3-position of the benzene ring. This compound is particularly valued for its reactivity in nucleophilic substitution and cross-coupling reactions, enabling the synthesis of complex molecules. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions .

Properties

IUPAC Name

methyl 3-bromobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOGWJDLCGTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-13-5
Record name Benzenecarboximidic acid, 3-bromo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56108-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Methyl 3-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 3-bromobenzimidate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for various transformations and derivatizations, making it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds.
  • Formation of Benzimidazole Derivatives: It can be used to synthesize various benzimidazole derivatives, which are important in medicinal chemistry due to their biological activity.

Biological Applications

In biological research, this compound has been utilized for studying enzyme inhibitors and receptor interactions. Its reactivity allows it to interact with various biomolecules, providing insights into biochemical pathways.

Applications in Drug Discovery:

  • Anticancer Research: Compounds derived from this compound have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results.
  • Antimicrobial Studies: The compound has demonstrated antibacterial properties, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

The compound's pharmacological potential is being explored for therapeutic applications. Research indicates that it may possess anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions.

Case Studies:

  • Anticancer Activity: In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects: Preliminary research indicates that certain derivatives may protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease treatment.

Industrial Applications

Beyond its use in research, this compound has applications in the industrial sector. It is employed in the production of specialty chemicals and materials due to its reactivity and ability to form stable intermediates.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Chemical SynthesisBuilding block for organic synthesisKey intermediate for pharmaceuticals
Biological ResearchEnzyme inhibitors, receptor studiesPotential anticancer and antimicrobial properties
Medicinal ChemistryAnti-inflammatory and analgesic researchPromising results in cancer cell apoptosis
Industrial ProductionSpecialty chemicals and materialsValuable for producing stable chemical intermediates

Mechanism of Action

The mechanism of action of Methyl 3-bromobenzimidate hydrochloride involves its reactivity with various molecular targets. It can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromobenzimidate hydrochloride with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers

  • Methyl 4-Bromobenzimidate Hydrochloride (CAS: 92348-03-3) :
    The bromine substitution at the 4-position (para) instead of 3-position (meta) alters electronic distribution, reducing steric hindrance in electrophilic aromatic substitution reactions. This isomer exhibits higher reactivity in Suzuki-Miyaura couplings due to improved accessibility of the halogen atom .
  • However, the absence of bromine limits its utility in halogen-specific transformations like Buchwald-Hartwig aminations .

Brominated Benzamidine Derivatives

  • 3-Bromo-4-methylbenzene-1-carboximidamide Hydrochloride (CAS: 1919023-07-6) :
    Replacing the imidate ester with a carboximidamide group increases basicity (pKa ~10–12) due to the amidine moiety. This makes it suitable for pH-dependent drug delivery systems but less stable under acidic conditions compared to Methyl 3-bromobenzimidate .
  • 2-Bromobenzimidamide Hydrochloride (CAS: 55368-42-8): Bromine at the 2-position creates steric constraints, reducing reactivity in SNAr reactions. Its lower solubility in organic solvents limits its use in non-polar media .

Ethyl Ester Analogues

  • Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate Hydrochloride: The ethyl ester and anilinoethyl side chain increase lipophilicity (logP ~2.8), making it preferable for blood-brain barrier penetration in CNS drug development. However, the bulky substituent slows reaction kinetics in cross-coupling applications .
  • Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate Hydrochloride: The tertiary amine group introduces a protonation site, enhancing water solubility (≈50 mg/mL) but requiring careful pH control during synthesis to avoid decomposition .

Heterocyclic and Substituted Analogues

  • 3-Bromopyridine Hydrochloride (CAS: 65520-08-3) :
    The pyridine ring’s electron-deficient nature increases reactivity in nucleophilic aromatic substitution compared to benzene derivatives. However, it lacks the ester functionality critical for prodrug synthesis .
  • 3-Methoxybenzamidine Hydrochloride (CAS: 51721-68-7) :
    The methoxy group’s electron-donating effect stabilizes the aromatic ring but reduces electrophilicity at the 3-position, limiting its use in halogen-exchange reactions .

Comparative Data Table

Compound Name CAS Number Substituent Position Key Property Application Example Reference
This compound 56108-13-5 3-Bromo, methyl ester High halogen reactivity, polar soluble Suzuki-Miyaura coupling
Methyl 4-bromobenzimidate hydrochloride 92348-03-3 4-Bromo, methyl ester Enhanced para-substitution reactivity Drug intermediate synthesis
3-Bromo-4-methylbenzene-carboximidamide HCl 1919023-07-6 3-Bromo, amidine High basicity, pH-sensitive Enzyme inhibitor scaffolds
Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate HCl - 3-Bromo, ethyl ester Lipophilic, CNS-targeting Neuropharmacology candidates
3-Bromopyridine hydrochloride 65520-08-3 3-Bromo, pyridine Electron-deficient ring Heterocyclic drug synthesis

Key Research Findings

  • Reactivity : Methyl 3-bromobenzimidate’s meta-bromo configuration offers balanced electronic and steric effects, outperforming para-isomers in regioselective coupling reactions .
  • Solubility: Hydrochloride salts of amidine derivatives (e.g., 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE) exhibit superior aqueous solubility (>100 mg/mL) but require stringent pH control to prevent hydrolysis .
  • Applications : Ethyl ester analogues are preferred in CNS drug development due to enhanced lipid solubility, whereas methyl esters are favored in prodrug synthesis for controlled release .

Biological Activity

Methyl 3-bromobenzimidate hydrochloride (CAS No. 56108-13-5) is a chemical compound with notable biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₉BrClN₃O
  • Molecular Weight : 250.52 g/mol
  • Physical State : White to off-white crystalline powder
  • Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C .

This compound functions primarily as a reactive intermediate in organic synthesis, particularly in the formation of benzimidazole derivatives. Its biological activity is attributed to its ability to interact with nucleophiles, facilitating the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines through modulation of cellular pathways.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
    • Results : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.
  • Case Study on Anticancer Mechanisms :
    • In another investigation, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7).
    • Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed activation of caspase-3 and caspase-9, indicating induction of apoptosis.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC against S. aureus: 32 µg/mL
Anticancer PropertiesIC50 against MCF-7: 15 µM; apoptosis via caspase activation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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